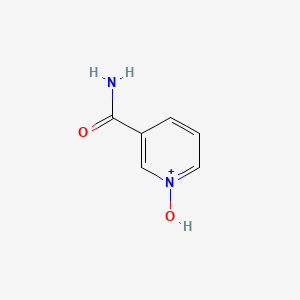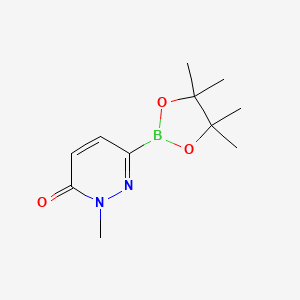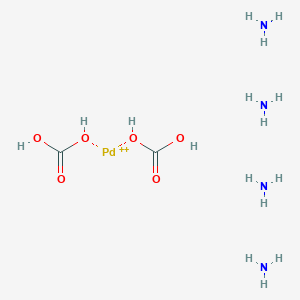![molecular formula C13H12ClF3N4 B12512542 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N,6-trimethyl-4-pyrimidinamine](/img/structure/B12512542.png)
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N,6-trimethyl-4-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N,6-trimethyl-4-pyrimidinamine is an organic compound that belongs to the class of pyrimidinamine derivatives. This compound is characterized by the presence of a pyridinyl group substituted with chlorine and trifluoromethyl groups, as well as a pyrimidinamine core with trimethyl substitutions. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N,6-trimethyl-4-pyrimidinamine typically involves multiple steps. One common method includes the following steps:
Formation of the pyridinyl intermediate: This step involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with appropriate reagents to introduce the pyridinyl group.
Formation of the pyrimidinamine core: The pyridinyl intermediate is then reacted with reagents to form the pyrimidinamine core. This step often involves cyclization reactions under controlled conditions.
Introduction of trimethyl groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N,6-trimethyl-4-pyrimidinamine undergoes various chemical reactions, including:
Substitution reactions: The chlorine and trifluoromethyl groups on the pyridinyl ring can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Cyclization reactions: The pyrimidinamine core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines and thiols, with reaction conditions involving solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N,6-trimethyl-4-pyrimidinamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N,6-trimethyl-4-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound shares the pyridinyl core with similar substitutions but lacks the pyrimidinamine core.
2-chloro-5-(trifluoromethyl)aniline: This compound has a similar trifluoromethyl substitution but differs in the presence of an aniline group instead of a pyridinyl group.
3-chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: This compound has a benzaldehyde group instead of a pyridinyl group.
Uniqueness
The uniqueness of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N,6-trimethyl-4-pyrimidinamine lies in its combination of the pyridinyl and pyrimidinamine cores with specific substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C13H12ClF3N4 |
|---|---|
Molekulargewicht |
316.71 g/mol |
IUPAC-Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N,6-trimethylpyrimidin-4-amine |
InChI |
InChI=1S/C13H12ClF3N4/c1-7-4-10(21(2)3)20-12(19-7)11-9(14)5-8(6-18-11)13(15,16)17/h4-6H,1-3H3 |
InChI-Schlüssel |
ZBQMJAJBIHUKTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B12512461.png)
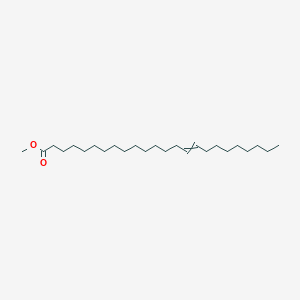
![Methyl 1-(3-methyl-2-{[3-(propylcarbamoyl)oxiran-2-YL]formamido}pentanoyl)pyrrolidine-2-carboxylate](/img/structure/B12512493.png)

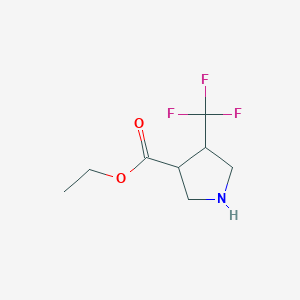
![N,N-dimethyl-N'-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide](/img/structure/B12512508.png)

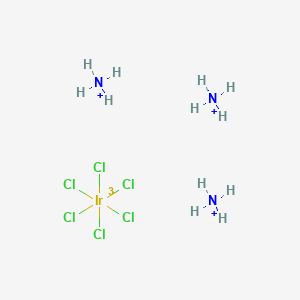

![[2-(Ammoniooxy)ethoxy]azanium dichloride](/img/structure/B12512529.png)

